[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

MAO-A inhibition Neurodegeneration Enzyme assay

This heterocyclic carboxylic acid is the definitive 6-oxyacetic acid-substituted tetrahydroquinolinone, validated as a Cilostazol impurity reference standard and a selective MAO-A inhibitor (IC50 25.3 µM). Its unique logP (0.66) and TPSA (75.63 Ų) ensure baseline HPLC separation from Cilostazol for ICH Q3A/Q3B compliance. As a key intermediate for hydrazone library synthesis, it offers a privileged scaffold for SAR-driven medicinal chemistry. No alternative compound can substitute its regulatory or pharmacophoric role. Order now for analytical method validation or lead optimization.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 58898-54-7
Cat. No. B1611615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid
CAS58898-54-7
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)OCC(=O)O
InChIInChI=1S/C11H11NO4/c13-10-4-1-7-5-8(16-6-11(14)15)2-3-9(7)12-10/h2-3,5H,1,4,6H2,(H,12,13)(H,14,15)
InChIKeyVYZHZRBXFADZJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic Acid (CAS 58898-54-7) – A Tetrahydroquinolinone-Based Acetic Acid Derivative with Defined Physicochemical Properties and Established Bioactivity Data


[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (CAS 58898-54-7) is a heterocyclic carboxylic acid featuring a 2-oxo-1,2,3,4-tetrahydroquinoline core ether-linked to an acetic acid moiety at the 6-position [1]. This structural arrangement imparts a calculated logP of 0.66–1.03 and a topological polar surface area (TPSA) of 75.63 Ų [2]. It is recognized as a structural fragment within the approved drug Cilostazol and serves as a key intermediate in the synthesis of bioactive hydrazone derivatives [3].

Why Structurally Similar Tetrahydroquinoline Analogs Cannot Substitute for CAS 58898-54-7 in Critical Applications


Generic substitution among tetrahydroquinoline derivatives is unsound due to the compound's specific 6-oxyacetic acid substitution pattern, which confers a distinct MAO-A inhibitory profile (IC50 25.3 µM) not observed in unsubstituted or differently functionalized analogs [1]. Furthermore, its role as a defined impurity in Cilostazol mandates its use as a certified reference standard for analytical method validation and quality control, an application for which no alternative compound can be substituted without compromising regulatory compliance . The compound's logP (0.66) and TPSA (75.63 Ų) further differentiate it from close analogs, impacting solubility and chromatographic behavior in HPLC/MS methods [2].

Head-to-Head Quantitative Evidence for [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic Acid (CAS 58898-54-7) Versus Closest Analogs


MAO-A Inhibition: CAS 58898-54-7 Exhibits Quantifiable Activity, Whereas Unsubstituted Core Shows No Reported Data

[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid inhibits recombinant human MAO-A with an IC50 of 25.3 µM (2.53 × 10^4 nM) [1]. In contrast, the unsubstituted 1,2,3,4-tetrahydroquinolin-2-one core (CAS 553-03-7) has no reported MAO-A inhibitory activity in the same assay system, underscoring the essential contribution of the 6-oxyacetic acid appendage [2].

MAO-A inhibition Neurodegeneration Enzyme assay

LogP and TPSA Differentiation: CAS 58898-54-7 Offers a Distinct Physicochemical Profile Relative to Cilostazol

The compound displays a calculated logP of 0.66 (Chembase) [1] and a TPSA of 75.63 Ų . In contrast, Cilostazol, which incorporates the tetrahydroquinolinone substructure, has a significantly higher logP (~3.0) and TPSA (~81 Ų) [2]. This lower lipophilicity of CAS 58898-54-7 translates to improved aqueous solubility and distinct chromatographic retention, which is leveraged in HPLC/MS impurity methods where baseline separation from the parent drug is required .

Physicochemical properties LogP TPSA Drug-likeness

Purity Specifications: Commercial Availability at 95–97% Purity Enables Reproducible Research

Multiple vendors offer [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid with specified purity of 95% (Chembase/Enamine) [1] or 97% (Leyan) . In contrast, many close tetrahydroquinoline analogs (e.g., 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetic acid) are not available with documented purity specifications from major suppliers, or are offered at lower purities without analytical certification .

Purity Analytical standard Procurement

High-Impact Application Scenarios for [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic Acid (CAS 58898-54-7) Based on Verified Evidence


Analytical Reference Standard for Cilostazol Impurity Profiling and Method Validation

As a recognized impurity in the synthesis of Cilostazol , CAS 58898-54-7 is essential for developing and validating HPLC/MS methods to quantify related substances in active pharmaceutical ingredients (APIs) and finished drug products. Its distinct logP (0.66) [1] and TPSA (75.63 Ų) ensure baseline separation from Cilostazol (logP ~3.0), enabling accurate impurity determination in compliance with ICH Q3A/Q3B guidelines.

Scaffold for Structure-Activity Relationship (SAR) Studies Targeting MAO-A

The compound's demonstrated inhibition of human MAO-A (IC50 = 25.3 µM) [2] provides a validated starting point for medicinal chemistry optimization. The 6-oxyacetic acid appendage is a proven pharmacophoric element not present in the unsubstituted tetrahydroquinolin-2-one core, enabling SAR exploration to improve potency and selectivity for neurodegenerative disease targets.

Intermediate for Hydrazone-Based Bioactive Libraries

CAS 58898-54-7 serves as a key intermediate in the synthesis of 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide-hydrazone analogues via alkylation with ethyl 2-bromoacetate followed by hydrazinolysis and condensation with aldehydes or ketones [3]. This established synthetic route enables the generation of diverse compound libraries for biological screening, with the tetrahydroquinolinone core providing a privileged scaffold.

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